(S)-3-(Difluoromethyl)morpholine is a fluorinated morpholine derivative characterized by the presence of a difluoromethyl group at the 3-position of the morpholine ring. Its molecular formula is with a molecular weight of approximately 137.13 g/mol. This compound is notable for its unique chemical properties imparted by the difluoromethyl group, which enhances its reactivity and potential biological activity. The compound's IUPAC name is (3R)-3-(difluoromethyl)morpholine, and it features specific stereochemistry that can influence its interactions in biological systems .
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.
Research indicates that (S)-3-(Difluoromethyl)morpholine exhibits potential biological activities, particularly in medicinal chemistry. The difluoromethyl group enhances the compound's binding affinity to various biological targets, which could lead to significant therapeutic effects. Studies have shown that compounds with difluoromethyl substituents often display unique pharmacological profiles compared to their non-fluorinated counterparts .
The mechanism of action involves interactions with specific enzymes or receptors, although detailed studies are ongoing to elucidate these pathways fully.
The synthesis of (S)-3-(Difluoromethyl)morpholine typically involves the following methods:
Industrial production may involve large-scale difluoromethylation reactions optimized through advanced catalytic systems to ensure cost-effectiveness and high purity of the final product.
(S)-3-(Difluoromethyl)morpholine has a wide range of applications in various fields:
Interaction studies are crucial for understanding how (S)-3-(Difluoromethyl)morpholine interacts with biological macromolecules. Preliminary investigations have indicated that this compound may bind selectively to certain enzymes or receptors, influencing metabolic pathways. Ongoing research aims to map out these interactions more comprehensively, which could lead to the development of new therapeutic agents targeting specific diseases .
Several compounds share structural similarities with (S)-3-(Difluoromethyl)morpholine, including:
(S)-3-(Difluoromethyl)morpholine stands out due to the presence of two fluorine atoms in the difluoromethyl group, which significantly influences its chemical reactivity and biological interactions compared to mono- and trifluorinated analogs. This unique feature makes it particularly valuable in applications where specific molecular interactions are required .
The compound (S)-3-(difluoromethyl)morpholine is a chiral morpholine derivative with a difluoromethyl group at the third position of the six-membered ring. Its systematic IUPAC name is (S)-3-(difluoromethyl)morpholine, reflecting the stereochemistry at the third carbon atom. The structural formula (Figure 1) consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a difluoromethyl (-CF$$_2$$H) group at the stereogenic center.
The molecular formula is C$$5$$H$$9$$F$$2$$NO, with a molecular weight of 155.13 g/mol for the free base. The hydrochloride salt form, commonly used in synthesis, has the molecular formula C$$5$$H$${10}$$ClF$$2$$NO and a molecular weight of 173.59 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | (S)-3-(difluoromethyl)morpholine |
| CAS Registry Number | 1242464-78-3 |
| Molecular Formula | C$$5$$H$$9$$F$$_2$$NO |
| Molecular Weight | 155.13 g/mol |
| Stereochemistry | (S)-configuration |
The CAS Registry Number for (S)-3-(difluoromethyl)morpholine is 1242464-78-3. The hydrochloride salt form is also cataloged under the same CAS entry. Regulatory identifiers include:
The compound is not listed in major regulatory databases (e.g., FDA Orange Book or EMA Substance Registry) as of 2025, indicating its primary use in research rather than commercial pharmaceuticals.
The (S)-configuration is critical for the compound’s interaction with biological targets, as demonstrated in studies of analogous morpholine derivatives. Enantiomeric purity is typically >98% in synthesized batches, as inferred from chiral separation methods described for related compounds. The stereochemical assignment is confirmed via X-ray crystallography or chiral HPLC in analogous molecules.